

In Vitro Characterization of XL01126: A Technical Guide

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Compound of Interest

Compound Name: XL01126

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This technical guide provides an in-depth overview of the in vitro characterization of **XL01126**, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key target in the development of therapeutics for Parkinson's disease.^{[1][2]} **XL01126** is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the LRRK2 inhibitor HG-10-102-01.^{[3][4]} This design facilitates the formation of a ternary complex between LRRK2 and VHL, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2.^[1]

Quantitative Analysis of XL01126 Activity

The in vitro efficacy of **XL01126** has been quantified through various assays, demonstrating its potency in degrading LRRK2 and affecting downstream signaling. The data below is summarized from studies in multiple cell lines, including wild-type (WT) and G2019S mutant Mouse Embryonic Fibroblasts (MEFs), human Peripheral Blood Mononuclear Cells (PBMCs), and the human neuroblastoma cell line SH-SY5Y.

LRRK2 Degradation Potency

Cell Line/LRRK2 Status	Parameter	Value	Time Point
G2019S LRRK2 MEFs	DC ₅₀	14 nM	4h
WT LRRK2 MEFs	DC ₅₀	32 nM	4h
Human PBMCs	DC ₅₀	72 nM	4h
Human PBMCs	DC ₅₀	17 nM	24h
G2019S LRRK2 MEFs	D _{max}	90%	4h
WT LRRK2 MEFs	D _{max}	82%	4h

DC₅₀: Half-maximal degradation concentration. D_{max}: Maximum degradation.

LRRK2 Degradation Kinetics

Cell Line/LRRK2 Status	Parameter	Value (at 300 nM)
Human PBMCs	T _{1/2}	2.4 h

T_{1/2}: Degradation half-life.

Functional Inhibition of LRRK2 Pathway

Cell Line/LRRK2 Status	Parameter	XL01126 EC ₅₀	HG-10-102-01 EC ₅₀
G2019S LRRK2 MEFs	Rab10 Phosphorylation	~18 nM	110 nM
WT LRRK2 MEFs	Rab10 Phosphorylation	~71 nM	214 nM

EC₅₀: Half-maximal effective concentration for the inhibition of Rab10 phosphorylation.

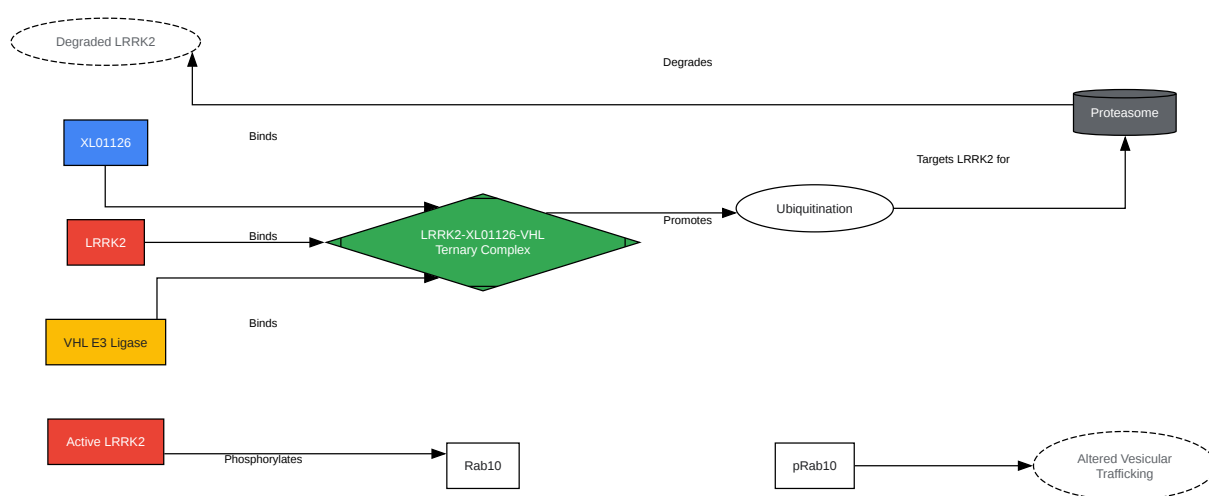
Binding Affinities and Cooperativity

Parameter	Value
VHL Binding (K_i)	2.33 μ M
Ternary Complex Cooperativity (α)	5.7

A cooperativity factor (α) greater than 1 indicates a positive cooperativity in the formation of the LRRK2-XL01126-VHL ternary complex.

Signaling Pathway and Mechanism of Action

XL01126 functions as a PROTAC to induce the degradation of LRRK2. This process involves the recruitment of the VHL E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of LRRK2 inhibits its kinase activity, thereby reducing the phosphorylation of its downstream substrates, such as Rab10.



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Caption: Mechanism of **XL01126**-induced LRRK2 degradation and its effect on downstream signaling.

Experimental Protocols

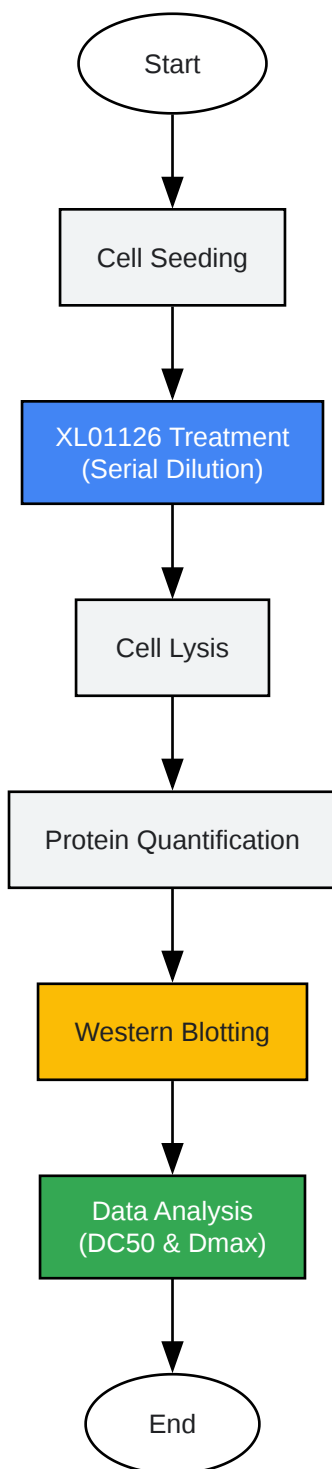
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols used in the characterization of **XL01126**.

Dose-Dependent LRRK2 Degradation Assay

This assay is performed to determine the DC_{50} and D_{max} of **XL01126** in various cell lines.

- **Cell Culture and Seeding:** Plate Mouse Embryonic Fibroblasts (MEFs) or other relevant cell lines at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **XL01126** (e.g., from 1 nM to 10 μ M) for a specified duration (e.g., 4 or 24 hours). A DMSO-treated group serves as the vehicle control.
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method like the BCA assay.
- **Western Blotting:** Normalize protein lysates and separate them by SDS-PAGE, followed by transfer to a PVDF membrane.
- **Immunoblotting:** Probe the membranes with primary antibodies against total LRRK2, phospho-LRRK2 (pSer935), total Rab10, phospho-Rab10 (pThr73), and a loading control (e.g., Tubulin or GAPDH).
- **Detection and Analysis:** Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities

using densitometry software. Normalize the LRRK2 signal to the loading control and compare it to the DMSO control to determine the percentage of degradation.



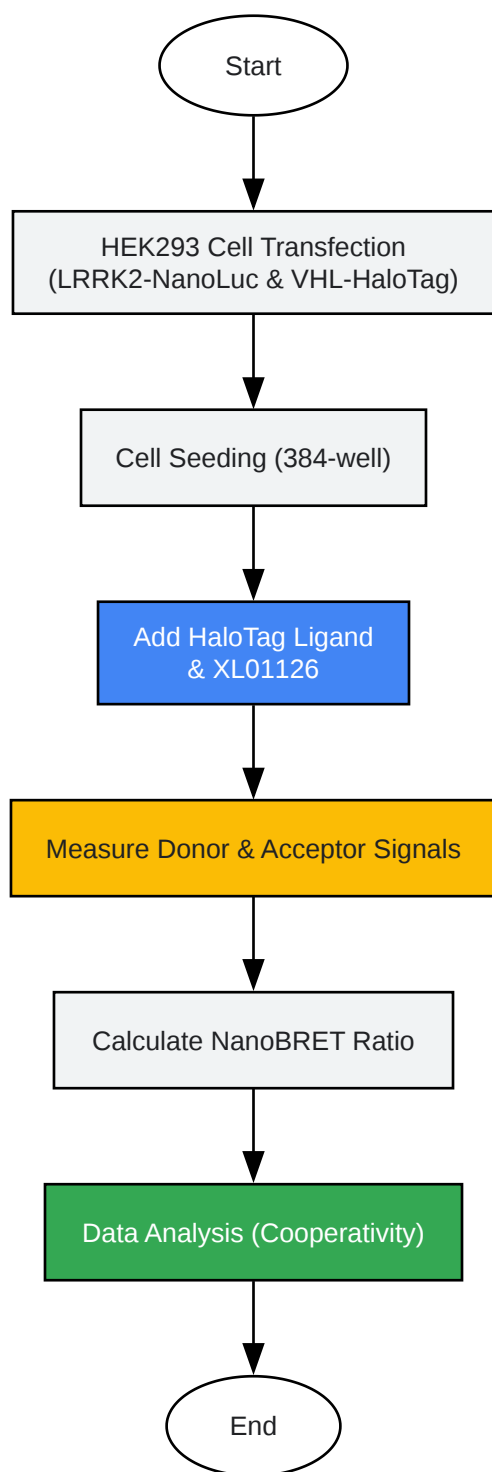
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Caption: Workflow for the dose-dependent degradation assay.

NanoBRET Ternary Complex Formation Assay

This assay is employed to measure the formation of the LRRK2-**XL01126**-VHL ternary complex in live cells and to determine the cooperativity factor (α).

- **Cell Transfection:** Co-transfect HEK293 cells with plasmids encoding for LRRK2 fused to NanoLuc luciferase and VHL fused to HaloTag.
- **Cell Seeding:** Seed the transfected cells into 384-well plates.
- **Compound and Ligand Addition:** Add the HaloTag NanoBRET 618 ligand and a serial dilution of **XL01126** to the cells.
- **Signal Measurement:** Measure both the donor (NanoLuc) and acceptor (NanoBRET 618) signals using a plate reader.
- **BRET Ratio Calculation:** Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
- **Data Analysis:** Plot the NanoBRET ratio against the **XL01126** concentration to determine the extent of ternary complex formation and calculate the cooperativity factor.



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Caption: Workflow for the NanoBRET ternary complex formation assay.

Global Proteomic Profiling

Tandem mass tag (TMT)-based quantitative proteomics is used to assess the selectivity of **XL01126**-induced degradation across the entire proteome.

- Cell Treatment: Treat WT MEFs with 300 nM **XL01126**, its inactive epimer cis-**XL01126**, or DMSO for 4 hours.
- Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
- TMT Labeling: Label the peptides from each condition with a different TMT reagent.
- Peptide Fractionation: Combine the labeled peptides and fractionate them using high-pH reversed-phase liquid chromatography.
- LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Quantify the relative abundance of proteins across the different treatment groups. Identify proteins that are significantly downregulated by **XL01126** compared to the controls. The analysis of over 8000 proteins showed that LRRK1, the closest homolog of LRRK2, was unaffected.

This comprehensive in vitro characterization demonstrates that **XL01126** is a potent, fast, and selective degrader of LRRK2, supporting its potential as a chemical probe to study LRRK2 biology and as a starting point for the development of novel therapeutics for Parkinson's disease.

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